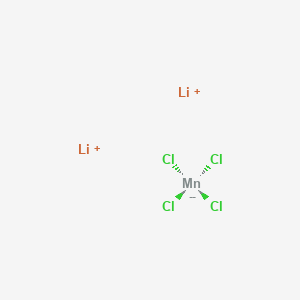

Dilithium;tetrachloromanganese(2-)

Description

Overview of Transition Metal Coordination Complexes in Advanced Materials Science

Transition metal coordination complexes are a cornerstone of modern materials science, forming a class of compounds with a central metal atom or ion bonded to surrounding molecules or ions known as ligands. numberanalytics.comlibretexts.org These complexes are integral to numerous technological and natural processes due to the unique properties arising from the interaction between the metal center and its ligands. numberanalytics.comlibretexts.org The d-block transition metals are particularly noted for their ability to exhibit variable oxidation states, form colored compounds, and display interesting magnetic and catalytic activities. youtube.com

The versatility of these complexes allows for their application in a wide array of fields. They are crucial in catalysis for industrial processes like the production of plastics and pharmaceuticals. libretexts.orgyoutube.com Their vibrant colors are utilized in pigments and dyes, while their unique electronic and magnetic properties have led to applications in advanced materials, including semiconductors and MRI contrast agents. libretexts.orgacs.org The study of coordination complexes continues to open doors for innovation in materials science, medicine, and technology by revealing the complex behaviors of transition metals. libretexts.org

Academic Significance of Tetrachloromanganate(II) Anions in Solid-State Chemistry

The tetrachloromanganate(II) anion, [MnCl₄]²⁻, is a subject of significant academic interest in solid-state chemistry. This anion is a key component in a variety of hybrid chemical systems where it is combined with different counterions. researchgate.net The physical properties of the resulting salts, such as thermal stability, melting point, and magnetic susceptibility, are highly dependent on the structure of both the cation and the [MnCl₄]²⁻ anion. researchgate.netncku.edu.tw

Compounds containing the tetrachloromanganate(II) anion are investigated for their potential in several application fields, including optics, solid electrolytes, and catalysis. researchgate.net The magnetic properties of these materials are of particular interest, with studies showing that the magnetic susceptibility of tetrachloromanganate(II)-based salts is higher than that of analogous tetrachlorocobaltate(II) salts. researchgate.netncku.edu.tw Research has also demonstrated that these compounds can exhibit weak antiferromagnetic interactions. ncku.edu.tw The tetrahedral coordination of the Mn²⁺ ion by four chloride ligands is a recurring structural motif, though distortions in this geometry can occur depending on the surrounding crystal lattice. rsc.org

Historical Evolution of Research on Dilithium (B8592608);tetrachloromanganese(2-) and Related Systems

Research into Dilithium;tetrachloromanganese(2-), also known as Li₂MnCl₄, has evolved over several decades, initially focusing on its fundamental structural properties and later exploring its potential as an ionic conductor. Early structural investigations, such as those based on neutron powder diffraction in 1975 by van Loon and de Jong, laid the groundwork for understanding its crystal lattice. researchgate.net

Subsequent research in the 1990s significantly advanced the understanding of its structure and properties. A key study redetermined the crystal structure of Li₂MnCl₄ using single-crystal X-ray diffraction, establishing it as a fully inverse spinel. researchgate.net This period also saw a surge of interest in its potential as a solid-state electrolyte. Studies explored the ionic conductivity of Li₂MnCl₄ and the effects of creating solid solutions through doping with other elements. For instance, research on spinel-type Li₂₋₂ₓMn₁₊ₓCl₄ solid solutions investigated the relationship between crystal structure and electrical conductivity. ustc.edu.cn This body of work highlighted the compound as a moderately good ionic conductor at room temperature. researchgate.net

Scope and Current Research Trajectories for Dilithium;tetrachloromanganese(2-)

Current research on Li₂MnCl₄ is pursuing novel applications and further enhancements of its known properties. A significant recent trajectory is its investigation as a novel scintillator material for thermal neutron detection. arxiv.org Its high lithium content, low density, and red-near-infrared emission make it an attractive candidate for this application, particularly for use with modern semiconductor photodetectors. arxiv.org Studies in this area focus on its optical, luminescence, and scintillation characteristics, including the effects of doping with elements like Europium (Eu²⁺) and Cerium (Ce³⁺) to improve scintillation efficiency. arxiv.org

Simultaneously, research continues to build upon its history as a solid-state electrolyte. Modern synthesis techniques, such as mechanochemical methods (ball milling), are being employed to produce Li₂MnCl₄ with enhanced ionic conductivity. ustc.edu.cn A 2022 study demonstrated that as-milled, low-crystallinity Li₂MnCl₄ exhibits higher ionic conductivity than well-crystallized, annealed samples. Furthermore, doping with elements like Gallium (Ga³⁺) to create Li₁₉Mn₀₉Ga₀₁Cl₄ has been shown to increase ionic conductivity by two orders of magnitude, primarily by introducing an optimal concentration of lithium vacancies. ustc.edu.cn Computational studies using resources like the Materials Project also continue to model its properties, contributing to a deeper theoretical understanding. materialsproject.org

Interactive Data Tables

Table 1: Crystallographic Data for Dilithium;tetrachloromanganese(2-) (Li₂MnCl₄)

| Parameter | Value (Spinel Structure) researchgate.net | Value (Orthorhombic Structure) materialsproject.org |

| Crystal System | Cubic | Orthorhombic |

| Space Group | Fd3m | Imma |

| Lattice Parameter (a) | 1050.27(5) pm | 7.450 Å |

| Lattice Parameter (b) | 1050.27(5) pm | 7.450 Å |

| Lattice Parameter (c) | 1050.27(5) pm | 7.450 Å |

| Calculated Density | Not specified | Not specified |

| Volume | Not specified | Not specified |

Table 2: Properties of Related Tetrachloro- Compounds

| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |

| Dilithium;tetrachlorocobalt(2-) | Li₂CoCl₄ | Orthorhombic | Cmmm | materialsproject.org |

| Dilithium tetrachlorocuprate | Li₂CuCl₄ | Not specified | Not specified | nih.govsigmaaldrich.com |

| Dilithium;tetrabromonickel(2-) | Li₂NiBr₄ | Not specified | Not specified | nih.gov |

Properties

IUPAC Name |

dilithium;tetrachloromanganese(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Li.Mn/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOUQNFWQPCDPE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].Cl[Mn-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Li2Mn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473134 | |

| Record name | Dilithium tetrachloromanganate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57384-24-4 | |

| Record name | Dilithium tetrachloromanganate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57384-24-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparation Techniques

Solid-State Synthesis Routes for Dilithium (B8592608);tetrachloromanganese(2-)

Solid-state synthesis offers a direct route to obtaining polycrystalline Dilithium;tetrachloromanganese(2-). These methods typically involve the reaction of precursor materials at elevated temperatures to facilitate the diffusion of ions and the formation of the desired product.

Stoichiometric Reaction of Lithium Chloride and Manganese(II) Chloride

The foundational method for synthesizing Li₂MnCl₄ involves the direct reaction of its constituent salts, Lithium Chloride (LiCl) and Manganese(II) Chloride (MnCl₂), in a precise stoichiometric ratio. The balanced chemical equation for this reaction is:

2LiCl + MnCl₂ → Li₂MnCl₄

To ensure the formation of a pure product, high-purity anhydrous starting materials are essential. The presence of water can lead to the formation of unwanted byproducts.

Controlled Reaction Conditions and Parameter Optimization (e.g., Temperature, Atmosphere)

The success of the solid-state synthesis of Li₂MnCl₄ is highly dependent on the careful control of reaction conditions. Due to the hygroscopic nature of the reactants, all handling of the materials is typically performed in a controlled, inert atmosphere, such as a glovebox filled with dry nitrogen or argon, to prevent moisture contamination.

For the reaction to proceed, the stoichiometric mixture of LiCl and MnCl₂ is typically heated in a sealed, non-reactive crucible, often made of fused silica or a similar inert material. The mixture is heated to a temperature above the melting points of the reactants to ensure a homogeneous melt, from which the desired compound crystallizes upon cooling. The process is often carried out under a vacuum to prevent oxidation and other atmospheric reactions.

Optimization of the heating and cooling rates is critical to achieve a homogeneous, single-phase product. A slow cooling rate allows for the proper crystallization of the Li₂MnCl₄ structure.

| Parameter | Condition | Rationale |

| Atmosphere | Inert gas (e.g., N₂, Ar) or vacuum | Prevents moisture contamination and oxidation of reactants. |

| Reactant Purity | High-purity, anhydrous LiCl and MnCl₂ | Minimizes the formation of impurities in the final product. |

| Stoichiometry | 2:1 molar ratio of LiCl to MnCl₂ | Ensures the complete reaction to form the desired compound. |

| Heating Profile | Gradual heating to above the melting point of the mixture | Promotes a homogeneous melt of the reactants. |

| Cooling Profile | Slow, controlled cooling | Facilitates the crystallization of a single-phase product. |

Mechanochemical Approaches (e.g., High-Energy Ball Milling)

Mechanochemical synthesis, particularly high-energy ball milling, presents a solvent-free and often lower-temperature alternative to traditional solid-state reactions. This technique utilizes mechanical energy to induce chemical reactions and structural changes. In this method, the precursor materials, LiCl and MnCl₂, are placed in a milling vial with grinding media (balls), typically made of a hard material like zirconia or stainless steel. The vial is then subjected to high-energy impacts through rotation and vibration.

The intense mechanical forces during milling lead to particle size reduction, increased surface area, and the formation of intimate contact between the reactants, which can initiate the chemical reaction to form Li₂MnCl₄ at or near room temperature. This method can be advantageous for producing nanocrystalline materials with potentially enhanced properties.

Key parameters that require optimization in a mechanochemical synthesis include the milling speed, milling time, ball-to-powder mass ratio, and the size and material of the milling balls and vial. These parameters collectively determine the energy input and the resulting product phase and crystallinity.

| Parameter | Influence on Synthesis |

| Milling Speed (rpm) | Affects the kinetic energy of the milling balls and the impact forces. |

| Milling Time | Determines the duration of mechanical energy input and the extent of the reaction. |

| Ball-to-Powder Ratio | Influences the efficiency of energy transfer from the balls to the powder. |

| Milling Atmosphere | An inert atmosphere is crucial to prevent contamination and side reactions. |

Single Crystal Growth of Dilithium;tetrachloromanganese(2-)

For fundamental studies of its physical properties, high-quality single crystals of Li₂MnCl₄ are required. These can be grown using specialized techniques that allow for the slow and controlled crystallization from a molten phase.

Flux Growth Methods

The flux growth method is a technique where a solvent, known as a flux, is used to dissolve the components of the desired crystal at a temperature below the crystal's melting point. The crystal then grows from this supersaturated solution upon slow cooling. The flux should have a low melting point, be a good solvent for the reactants, and be easily separable from the grown crystals.

While not extensively detailed for Li₂MnCl₄ in available literature, the principle involves mixing LiCl and MnCl₂ with a suitable flux material in a crucible. The mixture is heated to a temperature where all components are molten and homogeneous, and then slowly cooled to allow for the crystallization of Li₂MnCl₄. The choice of flux is critical and would require experimental investigation to identify a suitable system that does not incorporate into the crystal lattice. After cooling, the flux can be removed by dissolving it in a suitable solvent that does not affect the grown crystals.

Zone Refining Techniques for High Purity Crystals

Zone refining is a powerful technique used to purify crystalline materials. scirp.org It is based on the principle that the concentration of impurities is different in the solid and liquid phases of a material at equilibrium. scirp.org This method is particularly crucial for preparing the high-purity LiCl and MnCl₂ precursors necessary for growing high-quality Li₂MnCl₄ single crystals.

In this process, a narrow molten zone is created in a solid ingot of the material to be purified. This molten zone is then slowly moved along the length of the ingot. As the zone travels, impurities tend to segregate into the liquid phase and are thus swept to one end of the ingot, leaving behind a purer, recrystallized solid. The process can be repeated multiple times to achieve very high levels of purity. For hygroscopic materials like LiCl and MnCl₂, zone refining must be carried out in a controlled, moisture-free environment.

The Bridgman-Stockbarger method is a widely used technique for growing single crystals from a melt and has been successfully applied to Li₂MnCl₄. wikipedia.orgscribd.com This method involves the directional solidification of a molten material in a crucible with a conical tip.

The process begins with placing the high-purity, stoichiometric mixture of LiCl and MnCl₂ in a sealed ampoule, typically made of fused silica. The ampoule is then positioned in a vertical furnace with a temperature gradient. The material is first completely melted in the hotter upper zone of the furnace. Subsequently, the ampoule is slowly lowered through the temperature gradient into the cooler lower zone.

Crystallization begins at the conical tip of the ampoule, which promotes the formation of a single nucleus. As the ampoule continues to move through the gradient, the solid-liquid interface advances, and a single crystal grows, adopting the orientation of the initial nucleus. The growth rate, temperature gradient, and crucible design are critical parameters that must be optimized to produce large, high-quality single crystals free of defects.

| Parameter | Typical Value/Condition | Significance |

| Growth Rate | Slow (e.g., mm/hour) | Allows for orderly atomic arrangement and minimizes defect formation. |

| Temperature Gradient | Steep and stable | Drives the directional solidification and controls the interface shape. |

| Crucible Design | Conical tip | Promotes the selection of a single crystal nucleus. |

| Atmosphere | Vacuum or inert gas | Prevents contamination and unwanted reactions at high temperatures. |

Impurity Analysis and Mitigation Strategies in Synthetic Products

The purity of Dilithium;tetrachloromanganese(2-) is paramount for its application in research and materials science. The presence of impurities can significantly alter its physicochemical properties. This section details the methods for detecting and quantifying common impurities and strategies for their control.

Detection and Quantification of Lithium Chloride Impurities

A common impurity in the synthesis of Dilithium;tetrachloromanganese(2-) is unreacted Lithium Chloride (LiCl). Its presence can arise from non-stoichiometric precursor ratios or incomplete reaction. Several analytical techniques can be employed for the detection and quantification of LiCl impurities.

X-Ray Diffraction (XRD): XRD is a powerful non-destructive technique for identifying crystalline phases. The presence of LiCl as a separate phase within the Li₂MnCl₄ product can be detected by the appearance of its characteristic diffraction peaks. For instance, cubic LiCl exhibits strong reflections at specific 2θ angles that are distinct from those of the Li₂MnCl₄ spinel structure thermofisher.com. Quantitative analysis of the LiCl content can be performed using methods such as Rietveld refinement, which involves fitting the entire experimental diffraction pattern with calculated patterns of the constituent phases. The relative weight fractions of Li₂MnCl₄ and LiCl can be determined from the refined scale factors.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive technique for elemental analysis. To quantify LiCl, a sample of the synthesized product is dissolved in a suitable solvent, typically deionized water or dilute nitric acid. The solution is then introduced into the plasma, and the characteristic atomic emission of lithium is measured analytik-jena.comspectroscopyonline.comthermofisher.com. By comparing the emission intensity to that of calibration standards with known lithium concentrations, the total lithium content in the sample can be accurately determined. An excess of lithium beyond the stoichiometric amount in Li₂MnCl₄ can be attributed to the LiCl impurity.

Ion Chromatography (IC): Ion chromatography is a robust method for the determination of ionic species, particularly anions like chloride diduco.comwisc.eduacs.orgqasac-americas.org. For the analysis, a known mass of the Li₂MnCl₄ product is dissolved in deionized water to extract the soluble chloride ions. The resulting solution is injected into the ion chromatograph, where the chloride ions are separated from other anions and quantified using a conductivity detector diduco.com. This allows for the determination of the total chloride content. Similar to the ICP-OES method for lithium, an excess of chloride above the stoichiometric amount in Li₂MnCl₄ indicates the presence of LiCl impurity.

Raman Spectroscopy: Raman spectroscopy can be used as a complementary technique for detecting LiCl impurities. The Raman spectrum of anhydrous LiCl shows a characteristic peak that can be distinguished from the vibrational modes of the tetrachloromanganese(2-) anion rsc.org. While primarily a qualitative tool for impurity detection, quantitative analysis may be possible by creating a calibration curve that correlates the intensity of the LiCl Raman peak to its concentration in a mixed sample. However, factors such as sample homogeneity and fluorescence can affect the accuracy of quantification qasac-americas.org.

| Analytical Technique | Principle | Sample Preparation | Detection Limit | Quantitative Capability |

| X-Ray Diffraction (XRD) | Identification of crystalline phases based on diffraction patterns. | Grinding the solid sample into a fine powder. | ~1-5 wt% | Good, via Rietveld refinement. |

| ICP-OES | Measurement of atomic emission from excited elements in a plasma. | Dissolution of the solid sample in a suitable solvent. | ppm to ppb range for Li | Excellent for total lithium content. |

| Ion Chromatography (IC) | Separation and detection of ions based on their affinity for an ion-exchange resin. | Dissolution of the solid sample in deionized water. | ppm to ppb range for Cl⁻ | Excellent for total chloride content. |

| Raman Spectroscopy | Analysis of vibrational modes of molecules based on inelastic light scattering. | Minimal, can be performed directly on the solid sample. | Can be sensitive to surface impurities. | Possible with calibration, but can be challenging. |

Control of Other Halide or Oxide Contaminants

Beyond LiCl, other halide and oxide impurities can compromise the integrity of the Li₂MnCl₄ product. The control of these contaminants requires careful selection of precursors and stringent control over the reaction environment.

Control of Other Halide Impurities: The presence of other halide impurities, such as bromides or iodides, typically originates from the starting materials, specifically the lithium and manganese halide precursors. To mitigate this, the use of high-purity, anhydrous LiCl and Manganese(II) chloride (MnCl₂) is essential. Halogen exchange reactions can occur, especially in molten salt synthesis, where a halide from the salt flux could potentially be incorporated into the product structure google.com. Therefore, if a molten salt flux is used, its composition must be carefully chosen to avoid such exchange reactions.

Control of Oxide and Hydroxide Contaminants: The formation of manganese oxides (e.g., MnO, Mn₂O₃) or oxychlorides is a significant challenge due to the hygroscopic nature of the precursors and their susceptibility to hydrolysis at elevated temperatures eitech.edu.cn. The presence of moisture or oxygen in the reaction atmosphere can lead to the formation of these undesirable byproducts.

Several strategies can be employed to prevent the formation of oxide and hydroxide contaminants:

Use of Anhydrous Precursors: Both LiCl and MnCl₂ should be thoroughly dried before use. This can be achieved by heating under vacuum or by treating with a drying agent.

Inert Atmosphere: The synthesis should be carried out under a dry, inert atmosphere, such as argon or nitrogen, to exclude oxygen and moisture. A glovebox environment is often preferred for handling the hygroscopic precursors and setting up the reaction.

Purifying Agents in Molten Salt Synthesis: In molten salt synthesis, the addition of a small amount of a purifying agent, such as a carbon-based material or a reactive gas like HCl, can help to remove residual oxide impurities from the melt by converting them to volatile species or the desired chloride.

Development of Scalable Synthesis Protocols for Research Applications

For the practical application of Dilithium;tetrachloromanganese(2-) in research, the development of scalable synthesis protocols that can reliably produce high-purity material in sufficient quantities is crucial. Both solid-state and molten salt synthesis methods can be adapted for this purpose.

Scalable Solid-State Synthesis:

The solid-state reaction involves the direct reaction of the solid precursors at high temperatures. A typical procedure involves:

Precursor Preparation: High-purity, anhydrous LiCl and MnCl₂ are weighed in a stoichiometric 2:1 molar ratio inside an inert atmosphere glovebox.

Mixing: The precursors are intimately mixed by grinding in an agate mortar or by ball milling to ensure homogeneous contact between the reactants.

Reaction: The mixed powder is placed in a suitable crucible (e.g., quartz or alumina) and heated in a tube furnace under a continuous flow of an inert gas. The reaction temperature and duration are critical parameters that need to be optimized, typically in the range of 400-600 °C for several hours.

Cooling and Product Recovery: After the reaction is complete, the furnace is cooled to room temperature, and the product is recovered inside the glovebox.

For scaling up, larger tube furnaces and crucibles can be used. Ensuring uniform heating of the larger sample volume is a key challenge that can be addressed by using rotating tube furnaces or by designing the furnace for optimal heat distribution.

Scalable Molten Salt Synthesis:

Molten salt synthesis utilizes a low-melting-point salt or eutectic mixture as a flux to facilitate the reaction between the precursors at a lower temperature than in solid-state reactions. The liquid medium enhances ion diffusion, leading to a more homogeneous and often more crystalline product.

A scalable protocol for molten salt synthesis would involve:

Flux Selection: A suitable salt flux is chosen, such as a eutectic mixture of KCl-LiCl or NaCl-KCl, which has a low melting point and is chemically compatible with the reactants and product.

Precursor and Flux Mixing: The stoichiometric amounts of LiCl and MnCl₂ are mixed with the salt flux. The ratio of flux to reactants is an important parameter that influences the particle size and morphology of the product.

Reaction: The mixture is heated in a crucible to a temperature above the melting point of the flux, typically in the range of 400-700 °C, under an inert atmosphere. The reaction is allowed to proceed for a set duration with or without stirring.

Product Isolation: After cooling, the solidified mass is washed with a solvent that selectively dissolves the salt flux but not the Li₂MnCl₄ product. Deionized water is often used for this purpose, followed by rinsing with ethanol and drying under vacuum.

For research applications, molten salt synthesis can be readily scaled from gram to kilogram quantities by using larger crucibles and furnaces. The washing and filtration steps are critical for obtaining a pure product and need to be optimized for larger batches.

| Synthesis Method | Key Parameters | Advantages | Challenges for Scalability |

| Solid-State Synthesis | Temperature, reaction time, precursor homogeneity, inert atmosphere. | Simple procedure, no solvent required for product isolation. | Ensuring uniform heat distribution in large batches, potential for incomplete reaction. |

| Molten Salt Synthesis | Flux composition, flux-to-reactant ratio, temperature, reaction time, stirring. | Lower reaction temperatures, better product homogeneity and crystallinity, control over particle morphology. | Removal of the salt flux, potential for side reactions with the flux, waste generation from the washing process. |

Advanced Structural Characterization and Crystallography

Detailed Crystal Structure Analysis of Dilithium (B8592608);tetrachloromanganese(2-)

The fundamental framework of Li₂MnCl₄ is a spinel-type crystal structure, a common arrangement for compounds with the general formula AB₂X₄. However, the specific distribution of the cations within this framework reveals a more complex and ordered system.

Elucidation of the Spinel-Type Crystal Structure (Fd3m Space Group)

Single crystal X-ray diffraction studies have been pivotal in confirming that Li₂MnCl₄ crystallizes in the cubic spinel structure, belonging to the Fd-3m space group. researchgate.net This highly symmetric space group dictates the possible positions of the atoms within the crystal lattice. The lattice parameter, 'a', which defines the size of the unit cell, has been determined to be 1050.27(5) pm. researchgate.net The structure is built upon a cubic close-packed array of chloride anions.

Determination of Cation Distribution and the Fully Inverse Spinel Nature

A critical aspect of the spinel structure is the distribution of the A and B cations among the tetrahedral and octahedral interstitial sites. In a "normal" spinel, the A cations occupy the tetrahedral sites and the B cations occupy the octahedral sites. However, Li₂MnCl₄ is definitively classified as a fully inverse spinel . researchgate.netrsc.org

In this arrangement, the tetrahedral sites are occupied exclusively by lithium ions (Li⁺). The octahedral sites, however, are statistically occupied by an equal mixture of the remaining lithium ions (Li⁺) and the manganese(II) ions (Mn²⁺). researchgate.netrsc.org This specific arrangement can be represented by the formula (Li⁺)tet[Li⁺Mn²⁺]octCl₄, where the parentheses denote the tetrahedral sites and the square brackets denote the octahedral sites. This inverse nature is a key determinant of the material's electronic and magnetic properties.

Investigations of Frenkel Disorder and its Implications for Ionic Mobility

Frenkel disorder, a type of point defect in a crystal lattice where an ion is displaced from its normal lattice site to a nearby interstitial site, has been considered in the context of Li₂MnCl₄. While the compound is a moderate ionic conductor at room temperature, the mobility of the lithium ions is a subject of significant interest. researchgate.net

Studies have suggested that the mobility of the tetrahedrally coordinated lithium ions is higher than that of the octahedrally coordinated ones. While a significant degree of Frenkel disorder has not been observed at room temperature, the potential for such defects to be created at elevated temperatures could play a role in enhancing ionic conductivity. researchgate.net This is a common phenomenon in spinel-type structures and is crucial for applications requiring high ionic mobility, such as in solid-state batteries. The slight depletion of lithium towards the end of crystal growth, as observed in some studies, might also be linked to the high mobility of lithium ions within the crystal structure. arxiv.org

Analysis of Manganese(II) Coordination Geometry (e.g., Distorted Tetrahedral, Octahedral)

Within the inverse spinel structure of Li₂MnCl₄, the manganese(II) ions are located in the octahedral sites. This results in a coordination number of six for Mn²⁺, where it is bonded to six chloride ions in an octahedral geometry . The symmetry of this octahedron is generally regular in the ideal spinel structure, though minor distortions can occur due to local lattice effects. The analysis of the thermal ellipsoids of the atoms from single-crystal X-ray diffraction data provides insights into the vibrational motions and can indicate any dynamic or static distortions from perfect octahedral symmetry. researchgate.net In contrast to some complex manganese compounds that can exhibit distorted tetrahedral or even higher coordination numbers, the Mn(II) in Li₂MnCl₄ is consistently found in this six-coordinate octahedral environment. fiz-karlsruhe.de

Advanced X-ray Diffraction Studies

The precise determination of the atomic arrangement within Li₂MnCl₄ relies heavily on advanced X-ray diffraction techniques, particularly on single crystals.

Single Crystal X-ray Diffraction for Precise Atomic Positions

The use of single crystal X-ray diffraction has been instrumental in refining the crystal structure of Li₂MnCl₄ to a high degree of precision. researchgate.net This technique allows for the accurate determination of the positions of each atom within the unit cell, the thermal displacement parameters, and the site occupancy factors, which is how the fully inverse nature of the spinel was definitively confirmed.

A redetermination of the crystal structure using single crystal X-ray diffraction yielded a final R-value of 0.029 for 166 unique reflections, indicating a very good agreement between the experimental data and the structural model. researchgate.net The refined structural parameter, 'u', which defines the position of the chloride ions in the Fd-3m space group, was determined to be 0.25623(3). researchgate.net

The following table summarizes the key crystallographic data obtained from single crystal X-ray diffraction studies:

| Parameter | Value | Reference |

| Crystal System | Cubic | researchgate.net |

| Space Group | Fd-3m | researchgate.net |

| Lattice Parameter (a) | 1050.27(5) pm | researchgate.net |

| Structural Parameter (u) | 0.25623(3) | researchgate.net |

| Cation Distribution | (Li⁺)tet[Li⁺Mn²⁺]octCl₄ | researchgate.netrsc.org |

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is an essential non-destructive technique for identifying the crystalline phases present in a material and for precisely determining its lattice parameters. For dilithium;tetrachloromanganese(2-), PXRD studies have been instrumental in confirming its crystal structure and refining its unit cell dimensions.

Detailed analysis of the PXRD patterns of Li₂MnCl₄ has revealed that it crystallizes in a spinel-type structure. researchgate.net Specifically, it adopts the cubic space group Fd3m. researchgate.net The spinel structure is a common motif for compounds with the general formula AB₂X₄, and in the case of Li₂MnCl₄, it exhibits a fully inverse spinel arrangement. researchgate.net This means that the divalent manganese (Mn²⁺) ions occupy the tetrahedral A-sites, while the monovalent lithium (Li⁺) ions and the remaining manganese ions are distributed over the octahedral B-sites.

Refinement of the PXRD data allows for the precise determination of the lattice parameter, which is the length of the side of the cubic unit cell. For Li₂MnCl₄, the lattice parameter 'a' has been determined to be 1050.27(5) pm. researchgate.net This value is crucial for understanding the packing of the ions within the crystal lattice and for calculating theoretical densities.

Table 1: Crystallographic Data for Dilithium;tetrachloromanganese(2-)

| Parameter | Value | Reference |

| Chemical Formula | Li₂MnCl₄ | researchgate.net |

| Crystal System | Cubic | researchgate.net |

| Space Group | Fd3m | researchgate.net |

| Lattice Parameter (a) | 1050.27(5) pm | researchgate.net |

| Structure Type | Inverse Spinel | researchgate.net |

Methodologies for Resolving Crystallographic Data Discrepancies (e.g., Polymorphism, Solvent Inclusion)

Crystallographic data can sometimes present discrepancies that require careful analysis to resolve. Common sources of such discrepancies include polymorphism and the inclusion of solvent molecules into the crystal lattice.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govnih.gov Different polymorphs of a compound will exhibit distinct PXRD patterns and have different physical properties. The formation of a particular polymorph can be influenced by factors such as temperature, pressure, and the solvent used for crystallization. nih.gov The identification of polymorphism is critical, as the properties of a material can vary significantly between its different crystalline forms. Methodologies to identify and characterize polymorphs include:

Powder X-ray Diffraction (PXRD): This is often the first and most direct method to identify the presence of different crystalline phases.

Single-Crystal X-ray Diffraction: This technique provides the definitive crystal structure of each polymorph.

Thermal Analysis (e.g., DSC, TGA): These methods can detect phase transitions between polymorphs as a function of temperature.

Spectroscopic Techniques (e.g., Raman, IR): Vibrational spectroscopy can often distinguish between different polymorphic forms due to subtle differences in their molecular environments.

Solvent Inclusion refers to the incorporation of solvent molecules into the crystal lattice during the crystallization process. This can lead to the formation of solvates, which are distinct crystalline phases with their own unique structures and properties. The presence of included solvent can be detected by:

Thermogravimetric Analysis (TGA): Heating the sample will show a mass loss corresponding to the evaporation of the included solvent.

Single-Crystal X-ray Diffraction: This can reveal the positions of the solvent molecules within the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to identify the presence of solvent molecules in the crystalline material.

While specific instances of polymorphism or solvent inclusion for dilithium;tetrachloromanganese(2-) are not extensively reported in the literature, the potential for their occurrence necessitates careful characterization of synthesized materials to ensure phase purity and accurate structural determination.

Examination of Related Crystal Structures within Dilithium Tetrachlorometallate(2-) Systems

The crystal structures of related dilithium tetrachlorometallate(2-) compounds, where the manganese ion is replaced by other transition metals such as copper (Cu) or nickel (Ni), provide valuable comparative insights into the structural chemistry of this class of materials.

Dilithium;tetrachloronickelate(II) (Li₂NiCl₄): The [NiCl₄]²⁻ anion typically adopts a tetrahedral geometry, as the chloride ion is considered a weak-field ligand. quora.comadichemistry.com This is in contrast to the [Ni(CN)₄]²⁻ anion, where the strong-field cyanide ligand forces a square planar geometry. quora.comadichemistry.comquora.com The study of layered double hydroxides containing intercalated [NiCl₄]²⁻ has shown that the geometry can be distorted, and in some constrained environments, a square planar arrangement has been suggested. cambridge.org

Table 2: Comparison of Related Dilithium Tetrachlorometallate(2-) Compounds

| Compound | Central Metal | Typical Anion Geometry | Notes |

| Li₂MnCl₄ | Mn²⁺ | Tetrahedral (in inverse spinel) | Forms a cubic inverse spinel structure. researchgate.net |

| Li₂CuCl₄ | Cu²⁺ | Distorted Tetrahedral/Square Planar | Geometry can vary depending on the crystal environment. researchgate.net |

| Li₂NiCl₄ | Ni²⁺ | Tetrahedral | Chloride is a weak-field ligand, favoring tetrahedral coordination. quora.com |

Lattice Vibrations and Anharmonic Interactions through Thermal Ellipsoid Analysis

The atoms within a crystal lattice are not static but are in a constant state of vibration around their equilibrium positions. This thermal motion can be described and visualized using thermal ellipsoids, also known as atomic displacement parameters (ADPs). wikipedia.org The analysis of these ellipsoids provides valuable information about the dynamics of the crystal lattice.

Thermal ellipsoids represent the probability of finding an atom at a particular point in space, with the size and shape of the ellipsoid indicating the amplitude and direction of the atomic vibrations. wikipedia.org Anisotropic displacement parameters (ADPs) describe vibrations that differ in magnitude along different crystallographic directions.

In the study of Li₂MnCl₄, the analysis of thermal ellipsoids has been used to understand the lattice vibrations of the spinel structure and the mobility of the lithium ions. researchgate.net The shape and orientation of the thermal ellipsoids for the Li⁺, Mn²⁺, and Cl⁻ ions can reveal details about the forces acting on each ion and the nature of their bonding within the lattice.

Anharmonic interactions, which are deviations from the idealized harmonic motion of atoms, can also be inferred from the shape of the thermal ellipsoids. If the vibrations were purely harmonic, the probability distribution would be perfectly Gaussian, and the ellipsoids would be simple geometric shapes. Deviations from this ideal shape can indicate the presence of anharmonicity, which is particularly important in understanding phenomena such as thermal expansion and ionic conductivity. The study of ADPs as a function of temperature can provide deeper insights into the lattice dynamics and any phase transitions that may occur.

Spectroscopic Investigations and Luminescence Mechanisms

Electronic Structure Probing via Absorption Spectroscopy

Absorption spectroscopy is a important tool for mapping the electronic energy levels within the compound.

The absorption spectrum of Li₂MnCl₄ has been thoroughly investigated using UV-Vis spectroscopy and analyzed within the framework of the Tanabe–Sugano diagram. arxiv.orgrsc.orgrsc.org The manganese(II) ion (Mn²⁺) in Li₂MnCl₄ is a d⁵ ion, meaning it has five electrons in its d orbitals. wikipedia.orgsydney.edu.au In the tetrahedral crystal field of the [MnCl₄]²⁻ complex, these d-electrons can be excited from the ground state to higher energy levels through the absorption of light, a process known as d-d transitions. numberanalytics.comlibretexts.org

The Tanabe-Sugano diagram for a d⁵ ion in a tetrahedral field predicts the energies of these transitions. wikipedia.orgresearchgate.net For [MnCl₄]²⁻, a high-spin complex, the ground state is designated as ⁶A₁. wikipedia.org All excited states have a different spin multiplicity (quartets), making the d-d transitions spin-forbidden. wikipedia.orgsydney.edu.au This results in characteristically pale colors and low-intensity absorption bands. sydney.edu.ausydney.edu.au The absorption spectra are crucial for understanding the electronic structure and are a prerequisite for interpreting the luminescence properties. rsc.orgrsc.org

Table 1: Predicted d-d Transitions for Tetrahedral Mn(II) from Tanabe-Sugano Diagram This is an interactive table. Click on the headers to sort the data.

| Transition | Initial State | Final State | Spin Allowedness |

|---|---|---|---|

| 1 | ⁶A₁ | ⁴T₁ (G) | Forbidden |

| 2 | ⁶A₁ | ⁴T₂ (G) | Forbidden |

| 3 | ⁶A₁ | ⁴A₁, ⁴E (G) | Forbidden |

| 4 | ⁶A₁ | ⁴T₂ (D) | Forbidden |

| 5 | ⁶A₁ | ⁴E (D) | Forbidden |

Infrared (IR) spectroscopy is employed to study the vibrational modes of the [MnCl₄]²⁻ anion. researchgate.net Molecules can absorb infrared radiation, causing their bonds to vibrate in specific ways, such as stretching or bending. youtube.comlibretexts.org For a non-linear molecule like the tetrahedral [MnCl₄]²⁻, the number of fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.org In this case, with 5 atoms, there are 9 vibrational modes. libretexts.org

These vibrational modes can be either IR active or inactive, depending on whether they cause a change in the molecule's dipole moment. youtube.com The IR spectra of compounds containing the [MnCl₄]²⁻ ion show characteristic bands corresponding to these vibrations, confirming the tetrahedral structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like Li₂MnCl₄ presents unique challenges and opportunities. The presence of the paramagnetic Mn²⁺ center significantly influences the NMR spectrum. researchgate.net The unpaired electrons of the manganese ion cause large shifts in the NMR signals and considerable line broadening, which can sometimes make signals difficult to detect. researchgate.nettamu.edu

Despite these challenges, NMR can provide valuable information. For instance, ¹H NMR can be used to study the interaction of the paramagnetic center with surrounding molecules. researchgate.net In some cases, using deuterium (B1214612) (²H) NMR can lead to narrower signals and improved spectral resolution for paramagnetic complexes. tamu.edu While direct ⁵⁵Mn NMR is possible, the signals for paramagnetic manganese species are generally too broad to be observed with high-resolution NMR. huji.ac.il

Photoluminescence and Radioluminescence Properties of Dilithium (B8592608);tetrachloromanganese(2-)

Li₂MnCl₄ exhibits both photoluminescence (light emission upon absorption of photons) and radioluminescence (light emission upon excitation by ionizing radiation). arxiv.orgrsc.org

Undoped single crystals of Li₂MnCl₄ show a broad emission band in the red to near-infrared region of the spectrum. arxiv.orgrsc.orgrsc.org This emission is centered at approximately 629 nm (1.97 eV) and is attributed to the spin-forbidden ⁴T₁(G) → ⁶A₁(S) electronic transition within the Mn²⁺ ion. rsc.org The luminescence mechanism in the undoped material has been studied in detail, with photoluminescence excitation (PLE) and photoluminescence (PL) spectra being key to understanding the energy transfer processes. arxiv.orgresearchgate.net The photoluminescence decay kinetics have also been investigated to gain further insight into the luminescence mechanism. arxiv.orgrsc.org

The radioluminescence spectrum of undoped Li₂MnCl₄ shows a similar emission peak. arxiv.orgrsc.org When excited with X-rays, the material emits light with a spectrum that can be well-fitted with a single Gaussian peak centered at 1.97 eV, consistent with the single ⁴T₁(G) → ⁶A₁(S) emission pathway. rsc.org

Table 2: Luminescence Properties of Undoped Li₂MnCl₄ This is an interactive table. Click on the headers to sort the data.

| Property | Value | Emission Center (eV) | Transition |

|---|---|---|---|

| Photoluminescence Emission Peak | ~629 nm | 1.97 | ⁴T₁(G) → ⁶A₁(S) |

| Radioluminescence Emission Peak | ~629 nm | 1.97 | ⁴T₁(G) → ⁶A₁(S) |

Time-Resolved Photoluminescence and Luminescence Lifetime Measurements

Time-resolved photoluminescence (TRPL) is a critical technique for understanding the dynamics of excited electronic states in luminescent materials. picoquant.com For undoped Li₂MnCl₄, the photoluminescence (PL) decay of the broad emission band centered around 620 nm has been studied under various excitation wavelengths. rsc.org

When excited at 330, 370, 420, and 450 nm, the decay kinetics are complex and require a three-component exponential fit for an accurate description. rsc.orgarxiv.org The majority of the emission, over 90%, is attributed to a fast decay component of approximately 70 µs, accompanied by a slower component of around 300 µs. rsc.org The intensity-weighted mean decay times are remarkably consistent across different excitation wavelengths, suggesting that the same electronic transition is responsible for the emission regardless of the initial excited state. rsc.org This consistency points to the ⁴T₁g(⁴G) → ⁶A₁g(⁶S) transition as the origin of the emission. rsc.orgarxiv.org

However, the observed decay times in the microsecond range are significantly shorter than the millisecond lifetimes typically expected for the spin- and parity-forbidden ⁴T₁g(⁴G) → ⁶A₁g(⁶S) transition in Mn²⁺. rsc.orgarxiv.org This acceleration of the decay kinetics is likely due to heavy concentration quenching, a phenomenon that occurs when the luminescent center (Mn²⁺) is a constituent of the host lattice itself, leading to non-radiative energy transfer between adjacent manganese ions. rsc.org

Table 1: Photoluminescence Decay Properties of Undoped Li₂MnCl₄ This interactive table summarizes the decay components and mean lifetimes of undoped Li₂MnCl₄ at different excitation wavelengths.

| Excitation Wavelength (nm) | Fast Component (µs) | Slow Component (µs) | Fast Component Contribution (%) | Mean Decay Time (µs) |

|---|---|---|---|---|

| 330 | ~70 | ~300 | >90 | 88.6 |

| 370 | ~70 | ~300 | >90 | 87.5 |

| 420 | ~70 | ~300 | >90 | 84.5 |

| 450 | ~70 | ~300 | >90 | 92.9 |

Data sourced from references rsc.org.

Elucidation of Luminescence Mechanisms (e.g., Spin-Forbidden d-d Transitions, Spin-Orbit Coupling)

The luminescence in Mn(II) complexes like tetrachloromanganese(2-) originates from electronic transitions within the 3d orbitals of the manganese ion. The Mn²⁺ ion has a d⁵ electronic configuration. In a high-spin state, as is typical for Mn(II), all five d-electrons are unpaired, one in each d-orbital, leading to a sextet ground state (⁶A₁). brainly.comchegg.com

Any transition to an excited state by absorbing a photon necessarily involves a change in the spin of an electron, resulting in a quartet (S=3/2) or doublet (S=1/2) excited state. brainly.com According to quantum mechanical selection rules, transitions that involve a change in the total spin quantum number (ΔS ≠ 0) are "spin-forbidden". chemistai.orglibretexts.org This rule dictates that such transitions have a very low probability of occurring, which explains why many Mn(II) compounds are only weakly colored and exhibit low absorption coefficients. chemistai.orgnih.gov

Despite being forbidden, these transitions do occur due to a mechanism known as spin-orbit coupling. chegg.comstackexchange.com This interaction couples the spin angular momentum and the orbital angular momentum of the electron. In heavier atoms, this coupling becomes more significant. arxiv.orgaps.org For manganese halide complexes, the presence of heavier halide ligands (like Cl⁻, Br⁻, and I⁻) enhances the spin-orbit coupling effect. nih.govacs.org This enhancement provides a pathway to "relax" the spin selection rule, allowing the formally forbidden transitions to occur with greater probability. stackexchange.com This results in observable, albeit often weak, absorption and emission. The emission in Li₂MnCl₄ is identified as the ⁴T₁(G) → ⁶A₁(⁶S) transition, which is forbidden by both spin and parity (Laporte) selection rules, yet it is the primary source of its luminescence. rsc.orgunive.it

Doping Strategies for Enhanced Scintillation and Luminescence Efficiency

Europium(II) and Cerium(III) Doping Effects on Emission Properties

To improve the luminescent and scintillation efficiency of Li₂MnCl₄, doping with optically active ions such as Europium(II) (Eu²⁺) and Cerium(III) (Ce³⁺) has been investigated. rsc.orgrsc.org

When Li₂MnCl₄ is doped with Eu²⁺, the photoluminescence spectrum shows a new, strong emission band around 405 nm, which is characteristic of the allowed 5d → 4f transition of the Eu²⁺ ion. rsc.org Similarly, doping with Ce³⁺ introduces its own characteristic emission. arxiv.org Crucially, in both Eu²⁺ and Ce³⁺ doped samples, the red emission from the Mn²⁺ centers is significantly enhanced under radioluminescence (excitation by high-energy radiation) compared to the undoped material. arxiv.org Furthermore, the Mn²⁺ emission in doped samples is red-shifted. This suggests that the dopants not only introduce their own luminescence but also sensitize the Mn²⁺ emission, making the material a more efficient scintillator. arxiv.orgrsc.org

Investigation of Energy Transfer Mechanisms from Dopants to Manganese(II) Centers

The enhancement of Mn²⁺ luminescence in doped Li₂MnCl₄ is a clear indication of an energy transfer mechanism from the dopant ions (Eu²⁺ or Ce³⁺) to the Mn²⁺ centers. arxiv.orgrsc.org Upon excitation, the dopant ions absorb energy more efficiently than the Mn²⁺ ions due to their allowed transitions (5d → 4f). rsc.org This absorbed energy is then transferred non-radiatively to nearby Mn²⁺ ions, promoting them to their excited ⁴T₁ state. arxiv.orgnih.govacs.org The excited Mn²⁺ ions then relax by emitting red light.

This process, known as sensitized luminescence, is a common strategy to overcome the low absorption coefficients of Mn²⁺. nih.gov The efficiency of this energy transfer depends on several factors, including the spectral overlap between the dopant's emission and the manganese's absorption, and the physical distance between the dopant and the manganese ions. acs.orgunito.it The observation that Mn²⁺ emission is significantly boosted under radioluminescence in doped samples strongly supports the role of dopants as efficient energy funnels to the Mn²⁺ emission centers. arxiv.org

Analysis of Local Lattice Distortion and Charge Compensation Mechanisms Induced by Dopants

The introduction of dopant ions into the Li₂MnCl₄ crystal lattice induces local structural changes. arxiv.org When a dopant like Eu²⁺ replaces a Mn²⁺ ion, the difference in ionic radii causes a local lattice distortion. mdpi.com This distortion can alter the crystal field environment around the surrounding Mn²⁺ ions, affecting their energy levels and, consequently, their emission properties. This is a proposed reason for the observed red-shift and slower photoluminescence decay in the Mn²⁺ emission of doped samples. arxiv.org Distorted Mn²⁺ sites near the dopants are thought to be less susceptible to concentration quenching. arxiv.org

Correlation between Manganese(II) Coordination Environment and Luminescence Wavelength/Quantum Yield

The luminescent properties of the Mn²⁺ ion are highly sensitive to its coordination environment, specifically the geometry of the complex and the nature of the coordinating ligands. unive.itmdpi.com

A well-established correlation exists between the coordination geometry and the emission color. unive.it Mn²⁺ ions in a tetrahedral (Tᵈ) coordination environment, such as in [MnBr₄]²⁻ or [MnI₄]²⁻, typically exhibit bright green luminescence. acs.orgnih.gov In contrast, Mn²⁺ in an octahedral (Oʰ) coordination, as found in Li₂MnCl₄, emits light in the orange-to-red region of the spectrum. nih.govunive.it This shift is due to the difference in the ligand field strength; the weaker field in octahedral coordination results in a smaller energy gap for the ⁴T₁g → ⁶A₁g transition, leading to lower-energy (redder) emission. nih.gov

Low Absorption Coefficients and Self-Absorption Phenomena in Luminescent Applications

Self-absorption is particularly prevalent in materials where there is a significant overlap between the emission and absorption bands. bohrium.com This process can occur through two primary mechanisms: non-radiative energy transfer between adjacent activator ions or radiative energy transfer, which involves the emission and subsequent re-absorption of a photon. bohrium.com The consequences of self-absorption include a decrease in luminescence intensity and a red-shift in the emission peak, as the higher-energy (shorter wavelength) portion of the emission spectrum is preferentially absorbed. bohrium.com The extent of these effects often increases with higher concentrations of the activator ion and with longer optical path lengths. bohrium.comyoutube.com

For Dilithium;tetrachloromanganese(2-) (Li₂MnCl₄), a material investigated for its potential as a red-emitting scintillator for thermal neutron detection, understanding these phenomena is crucial. rsc.orgarxiv.orgrsc.org The luminescence in the undoped material originates from the Mn²⁺ ions. arxiv.org The absorption spectrum of Li₂MnCl₄ has been thoroughly studied and assigned according to the Tanabe-Sugano diagram, providing a framework to understand the electronic transitions responsible for its optical properties. arxiv.orgrsc.org

The key spectral features of undoped Li₂MnCl₄ are detailed in the table below. The primary emission is a broad band centered around 620 nm, which arises from the ⁴T₁g(⁴G) → ⁶A₁g(⁶S) transition of the Mn²⁺ ion. arxiv.org

Table 1: Spectroscopic Data for Undoped Li₂MnCl₄ Single Crystal

| Feature | Wavelength (nm) | Wavenumber (cm⁻¹) | Transition Assignment (Mn²⁺) | Source |

|---|---|---|---|---|

| Emission | ~620 | ~16130 | ⁴T₁g(⁴G) → ⁶A₁g(⁶S) | arxiv.org |

| Absorption | ~450 | ~22220 | ⁶A₁g(⁶S) → ⁴T₂g(⁴D) | arxiv.org |

| Absorption | ~420 | ~23810 | ⁶A₁g(⁶S) → ⁴A₁g(⁴G), ⁴E_g(⁴G) | arxiv.org |

| Absorption | ~370 | ~27030 | ⁶A₁g(⁶S) → ⁴E_g(⁴D) | arxiv.org |

| Absorption | ~330 | ~30300 | ⁶A₁g(⁶S) → ⁴T₂g(⁴P) | arxiv.org |

Note: The absorption bands listed correspond to specific electronic transitions within the Mn²⁺ ion, as identified through detailed spectroscopic analysis.

The overlap between the tail of the absorption bands and the onset of the emission band can lead to self-absorption effects in Li₂MnCl₄, potentially impacting its scintillation efficiency. Research into improving this efficiency has explored doping the crystal with ions such as Europium(II) (Eu²⁺) and Cerium(III) (Ce³⁺). rsc.orgarxiv.org In these doped materials, the luminescence mechanism is altered. Instead of direct excitation of the Mn²⁺ centers, the process involves energy absorption by the dopant ions (Eu²⁺ or Ce³⁺), followed by energy transfer to the Mn²⁺ ions, which then luminesce. rsc.orgarxiv.orgrsc.org This strategy can circumvent issues related to the low absorption cross-section of the Mn²⁺ ions themselves and potentially mitigate self-absorption by separating the primary absorption and final emission processes. morawa.at

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications to Dilithium (B8592608);tetrachloromanganese(2-)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It allows for the properties of a system to be determined through its electron density, offering a balance of accuracy and computational feasibility. wikipedia.org

First-principles calculations, which are based on quantum mechanics without empirical parameters, are widely used to predict the fundamental characteristics of materials. For Dilithium;tetrachloromanganese(2-), DFT calculations are employed to determine its structural, electronic, and thermodynamic properties. The Materials Project, for instance, provides a database of computed materials data, including DFT-based information for Li₂MnCl₄, which is categorized with Space Group Imma (74). osti.gov Such computational data is crucial for screening potential materials for applications like solid-state batteries, where Li₂MnCl₄ has been identified as a compound of interest. acs.orguwo.ca These calculations can predict properties such as lattice parameters, formation energy, and electronic band structure, which are essential for understanding its potential as a cathode material or solid electrolyte. acs.orguwo.ca

The accuracy of DFT calculations is heavily dependent on the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation. wikipedia.orgmdpi.com This choice is particularly critical for transition metal complexes due to their complex electronic structures. mdpi.comnih.gov Various classes of functionals have been developed, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to more sophisticated hybrid and meta-GGA functionals. umn.eduresearchgate.net

Research on manganese complexes demonstrates the variable performance of different functionals. For manganese dimers, the meta-GGA functional TPSSh has been shown to provide accurate results for magnetic coupling constants. nih.gov In a study of a specific Manganese(IV) complex, the hybrid functional B3PW91 was found to reproduce experimental electronic and IR spectral data more effectively than other functionals like B3LYP. tandfonline.com Generally, hybrid DFT methods, which incorporate a portion of exact exchange from Hartree-Fock theory, have been found to outperform pure DFT functionals in predicting the properties of metal complexes. nih.gov The selection of an appropriate XC functional is, therefore, a crucial step in obtaining reliable theoretical predictions for Li₂MnCl₄.

Table 1: Comparison of Selected Exchange-Correlation Functionals for Transition Metal Complexes

| Functional Type | Example(s) | General Performance for Transition Metals |

|---|---|---|

| Generalized Gradient Approximation (GGA) | PBE | Often provides a reasonable starting point but may struggle with magnetic properties and reaction barriers. nih.gov |

| Meta-GGA | TPSSh | Has shown high accuracy for properties like magnetic exchange coupling in manganese dimers. nih.gov |

| Hybrid | B3LYP, B3PW91, PBE0 | Generally offer improved accuracy over GGAs for a range of properties, including electronic spectra. tandfonline.comnih.gov |

This table is a general summary based on findings for various manganese and transition metal complexes and is intended to be illustrative.

Despite its successes, standard DFT has inherent limitations. As a ground-state theory, it describes systems at a temperature of absolute zero, which can be a poor approximation for dynamic processes occurring at finite temperatures. researchgate.net Furthermore, common XC functionals suffer from self-interaction error (SIE), where an electron incorrectly interacts with its own density, and delocalization error. mdpi.comumn.eduresearchgate.net These errors can lead to inaccuracies, such as the underestimation of band gaps and incorrect descriptions of systems with highly localized electrons, which is relevant for the d-orbitals in manganese. mdpi.comresearchgate.net The single-reference nature of Kohn-Sham DFT also makes it challenging to describe systems with strong static correlation, where multiple electronic configurations are important. umn.edu These limitations must be considered when modeling the dynamic behavior and thermal properties of materials like Li₂MnCl₄.

To investigate phenomena beyond the ground state, such as the absorption of light and electronic excitations, Time-Dependent Density Functional Theory (TD-DFT) is employed. acs.orgnih.gov TD-DFT provides a framework for calculating the excited state properties of molecules and materials. nih.govacs.org It has been successfully applied to a variety of manganese complexes to simulate their electronic absorption spectra and to correlate features in the spectra with the manganese oxidation state. acs.orgnih.govresearchgate.net The accuracy of TD-DFT, much like its ground-state counterpart, depends significantly on the chosen XC functional. nih.govaip.org While powerful, TD-DFT also has limitations, particularly in describing charge-transfer excitations and in regions where different electronic states are close in energy (near conical intersections). researchgate.net For Li₂MnCl₄, TD-DFT could be used to predict its UV-Vis spectrum and understand the nature of its electronic transitions.

Ab Initio Molecular Dynamics (AIMD) Simulations

To bridge the gap between static, zero-Kelvin calculations and the real-world behavior of materials at finite temperatures, Ab Initio Molecular Dynamics (AIMD) is a powerful tool. AIMD combines DFT calculations of forces on atoms with classical molecular dynamics to simulate the time evolution of a system. sci-hub.seacs.org

Dilithium;tetrachloromanganese(2-) is known to be a fast ionic conductor, a property of great interest for applications in solid-state batteries. uwo.casci-hub.se AIMD simulations are exceptionally well-suited for studying the mechanisms of ionic conductivity in such materials. acs.orgresearchgate.net By simulating the movement of lithium ions through the crystal lattice over time, AIMD can elucidate diffusion pathways, calculate activation energies for ion hopping, and reveal how lattice dynamics and vibrations impact ionic transport. researchgate.net Studies on similar lithium-containing halides have used AIMD to connect ionic mobility with dynamic fluctuations in chemical bonding and lattice structure. sci-hub.seosti.gov Applying AIMD to Li₂MnCl₄ allows researchers to model the superionic behavior observed experimentally and understand the structural and electronic factors that give rise to its high Li⁺ conductivity. sci-hub.seresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Dilithium;tetrachloromanganese(2-) | Li₂MnCl₄ |

| Manganese(IV) complex | [Mn(H₂L)₂] |

| Hartree-Fock | N/A |

| Local Density Approximation | N/A |

| Generalized Gradient Approximation | N/A |

| TPSSh | N/A |

| B3PW91 | N/A |

Prediction of Lattice Parameters, Thermal Expansion, and Structural Phase Transitions

Computational studies, primarily employing density functional theory (DFT), are instrumental in predicting the fundamental structural properties of crystalline materials like Li₂MnCl₄. These calculations can provide theoretical values for lattice parameters, offer insights into thermal expansion behavior, and predict structural phase transitions.

Table 1: Experimentally Determined Structural Properties of Li₂MnCl₄

| Property | Value | Method |

| Crystal System | Cubic | X-ray Diffraction |

| Space Group | Fd3m | X-ray Diffraction |

| Lattice Parameter (a) | 1050.27(5) pm | X-ray Diffraction arxiv.org |

| Phase Transition T₁ | 450-620 K | DSC acs.orgacs.org |

| Phase Transition T₂ | 620-710 K | DSC acs.orgacs.org |

| Phase Transition T₃ | 710-750 K | DSC acs.orgacs.org |

Calculation of Lithium Ion Diffusion Barriers within the Crystal Lattice

The mobility of lithium ions within the crystal lattice is a critical factor for ionic conductors. Computational methods, particularly those combined with DFT, are powerful tools for elucidating the diffusion pathways and calculating the activation energy barriers for ion migration.

The nudged elastic band (NEB) method is a common technique used to find the minimum energy path for diffusion and to determine the activation energy. mdpi.com For a Zr-doped Li₂MnCl₄ system, Li₂₋₂ₓMn₁₋ₓZrₓCl₄, the highest ionic conductivity of 1.6 × 10⁻⁴ S∙cm⁻¹ at 25 °C was achieved for a composition of x = 0.5, which also exhibited the lowest activation energy of 0.381 eV . ustc.edu.cn This value provides an experimental benchmark for the diffusion barrier in a modified Li₂MnCl₄ structure.

Theoretical calculations for similar lithium-containing cathode materials have demonstrated the utility of these computational approaches. For example, in Li(NiₓMnᵧCoz)O₂ (NMC) materials, ab initio calculations have been used to clarify the kinetics of Li-ion diffusion, identifying different hopping mechanisms (oxygen dumbbell hopping and tetrahedral site hopping) and their corresponding activation energies. pkusz.edu.cn Similarly, for LiCoVO₄, with an inverted spinel structure, DFT calculations have been used to estimate the activation energy of diffusion for lithium ions, with the most probable value being in the range of 0.3 to 0.4 eV. mdpi.com While specific DFT calculations of the Li-ion diffusion barrier for pure Li₂MnCl₄ are not widely reported, the methodologies are well-established and could provide detailed insights into the migration pathways and the associated energetic hurdles.

Phonon Frequency Analysis for Lattice Dynamics

Lattice dynamics, the study of the collective vibrations of atoms in a crystal, is crucial for understanding a material's thermal properties, stability, and phase transitions. Phonon dispersion curves, which show the relationship between the frequency of vibration and the wavevector, can be calculated using methods like density functional perturbation theory (DFPT). purdue.eduaps.org

The stability of a crystal structure can be assessed from its phonon dispersion; the presence of imaginary frequencies (soft modes) indicates a dynamic instability. youtube.com For Li₂MnCl₄, the thermal ellipsoids of the ions, determined from X-ray diffraction, have been discussed in the context of the lattice vibrations of the spinel structure and their relation to the mobility of the lithium ions. arxiv.org

Although a specific phonon dispersion curve for Li₂MnCl₄ has not been prominently featured in the reviewed literature, the computational framework for such an analysis is well-established. For instance, ab initio calculations of the phonon dispersion in LiMPO₄ (M=Mn, Fe) have been performed and show good agreement with inelastic neutron scattering experiments. arxiv.org These calculations can reveal the contribution of different ions to the vibrational modes; for example, in LiNbO₃, it was found that lithium ions contribute less to high-frequency optical vibrations. aps.org Such analyses for Li₂MnCl₄ would be invaluable in understanding its vibrational properties and their influence on ionic conductivity.

Beyond DFT Methods for Electron-Electron Interaction Descriptions

While DFT is a powerful tool, it can have limitations in describing strongly correlated electron systems. More advanced theoretical methods are sometimes necessary to accurately capture the electronic structure and properties that arise from strong electron-electron interactions.

Many-Body Electronic Structure Methods (e.g., Green's Functions)

For materials where electron correlation effects are significant, methods beyond standard DFT, such as many-body perturbation theory using Green's functions (e.g., the GW approximation), can provide a more accurate description of electronic properties like band gaps. cp2k.org The GW method calculates the self-energy of an electron, which includes the effects of the surrounding electrons, providing a more precise picture of quasiparticle energies. cp2k.org

There are no specific reports in the searched literature of the application of Green's function methods to Li₂MnCl₄. However, these methods are generally applicable to solid-state systems and could, in principle, be used to obtain a more refined understanding of the electronic band structure of Li₂MnCl₄.

Inclusion of Temperature Effects at the Electronic Level

Standard electronic structure calculations are typically performed at 0 K. However, the electronic properties of materials can be temperature-dependent. While not explicitly detailed for Li₂MnCl₄ in the available literature, computational techniques exist to incorporate temperature effects at the electronic level, often through molecular dynamics simulations coupled with electronic structure calculations.

Development and Application of High-Dimensional Neural Network Potentials (HDNNPs)

A significant advancement in computational materials science is the development of machine learning interatomic potentials, such as high-dimensional neural network potentials (HDNNPs). researchgate.net These potentials are trained on large datasets of energies and forces generated from first-principles calculations (like DFT) and can then be used to perform large-scale molecular dynamics simulations with an accuracy close to that of the underlying quantum mechanical method but at a fraction of the computational cost. researchgate.netresearchgate.net

While the development and application of an HDNNP specifically for Li₂MnCl₄ have not been reported, the methodology has been successfully applied to similar materials. For example, an HDNNP has been developed for the LiₓMn₂O₄ spinel/water interface, enabling simulations of tens of thousands of atoms and providing new insights into manganese dissolution. researchgate.net Similarly, automated workflows for generating machine learning potentials for molten salts, such as LiCl, have been established. researchgate.net These examples highlight the potential of applying HDNNPs to Li₂MnCl₄ to study complex phenomena such as ion diffusion, phase transitions, and interface properties with high accuracy and efficiency.

Bridging the Gap between Theory and Experiment for Complex Materials

A significant challenge in the study of complex materials is reconciling theoretical models with experimental data. For instance, in the manganese-oxo cubane (B1203433) water oxidation catalyst, a related complex system, initial crystallographic findings suggested a delocalized valence state. nih.gov However, computational studies based on combinatorially possible mixed-valence isomers and Jahn-Teller axis arrangements indicated that different oxidation states localize on different manganese centers, leading to distinct Jahn-Teller distortions. nih.gov This highlights the power of computational chemistry to refine and even correct initial interpretations of experimental results.

Challenges in Describing Multiple Oxidation States and Jahn-Teller Distortions

The Jahn-Teller distortion can manifest as either an elongation or compression of the coordination sphere around the manganese ion. rsc.orgnih.gov Accurately modeling these distortions is critical, as they profoundly influence the material's magnetic and electronic properties. rsc.org For example, in some Mn(III) complexes, the JT axis can be readily identified from differences in the Mn-N/O bond distances. nih.gov However, in other cases, the JT axis may be poorly defined at room temperature and only become apparent at lower temperatures, sometimes accompanied by a structural phase transition. nih.govacs.org Computational studies have been employed to investigate the effects of these distortions on magnetic coupling, revealing that the presence of both JT elongation and compression can lead to greater magnetic coupling in certain manganese dimers. rsc.org

Transition-State Searching Methodologies for Reaction Pathways

Understanding the transformation pathways of chemical reactions is fundamental to materials science. Transition state (TS) searching is a critical and often challenging task in computational chemistry, as it involves locating first-order saddle points on the potential energy surface (PES). arxiv.orgscm.com These saddle points represent the highest energy point along a reaction coordinate and are essential for determining reaction mechanisms and rates. ustc.edu.cn

Several methodologies have been developed to locate transition states. These can be broadly categorized into surface-walking and interpolation-based methods. arxiv.org Surface-walking algorithms explore the PES to find the saddle point, while interpolation-based methods often use a path-finding algorithm to generate an initial guess for the TS, which is then refined. arxiv.org

The Synchronous Transit-Guided Quasi-Newton (STQN) methods, such as QST2 and QST3, are popular approaches that use a linear or quadratic synchronous transit to approximate the saddle region before refining the structure. github.io More recent developments include the use of the growing string method (GSM), which has proven effective for gas-phase reactions and is being adapted for surface chemistry. umich.edu The GSM can be implemented in both double-ended and single-ended search modes, with the latter allowing for the exploration of reaction pathways from a single initial structure without prior knowledge of the final state. umich.edu Another approach, the Monte Carlo Transition State Search Method (MCTSSM), integrates Monte Carlo sampling with TS optimization algorithms, simplifying the search procedure for bimolecular reaction systems. ustc.edu.cn

Computational Prediction of Structural and Electrochemical Properties of Dilithium;tetrachloromanganese(2-)

Computational methods are increasingly used to predict the structural and electrochemical properties of materials before they are synthesized, accelerating the discovery of new functional materials. ucl.ac.uk For instance, first-principles calculations are employed to predict the stability, electronic conductivity, and ion diffusion barriers of potential electrode materials for lithium-ion batteries. researchgate.net

In the context of dilithium;tetrachloromanganese(2-), which has been investigated as a potential red-emitting neutron scintillator, computational studies can provide valuable insights. rsc.org The crystal structure of Li₂MnCl₄ has been determined to be an inverse spinel type. researchgate.net Theoretical studies can further elucidate the electronic and magnetic properties of this compound. For example, perturbation formulas and cluster approach calculations can be used to study the spin Hamiltonian parameters (g-factor and hyperfine structure constants) of the Mn²⁺ ion within the chloride ligand environment. researchgate.net Such calculations can help to understand the local electronic structure and its influence on the material's properties, including its luminescence and electrochemical behavior.

Interactive Data Table: Predicted Properties of Li₂MnCl₄

| Property | Predicted Value/Characteristic | Computational Method |

|---|---|---|

| Crystal Structure | Inverse Spinel, Space Group Fd3m | X-ray Diffraction, Refined by Computational Analysis researchgate.net |

| Lattice Parameter (a) | 1050.27(5) pm | X-ray Diffraction researchgate.net |

| Cation Distribution | Fully inverse | X-ray Diffraction researchgate.net |

| Electronic Configuration of Mn | 3d⁵ (Mn²⁺) | Assumed for theoretical calculations researchgate.net |

| Potential Application | Red-emitting neutron scintillator | Experimental rsc.org |

Coordination Chemistry and Reactivity Mechanisms

Electronic Configuration and Preferred Oxidation States of Manganese in [MnCl₄]²⁻

The manganese atom in the tetrachloromanganate(II) anion, [MnCl₄]²⁻, possesses a +2 oxidation state. youtube.com The neutral manganese atom has an atomic number of 25, with an electronic configuration of [Ar] 3d⁵ 4s². quora.comyoutube.comyoutube.com To form the Mn²⁺ ion, the two electrons from the outermost 4s orbital are removed, resulting in an electronic configuration of [Ar] 3d⁵. youtube.comyoutube.com This d⁵ configuration is particularly stable due to having a half-filled d-subshell, which contributes to its prevalence in manganese compounds.